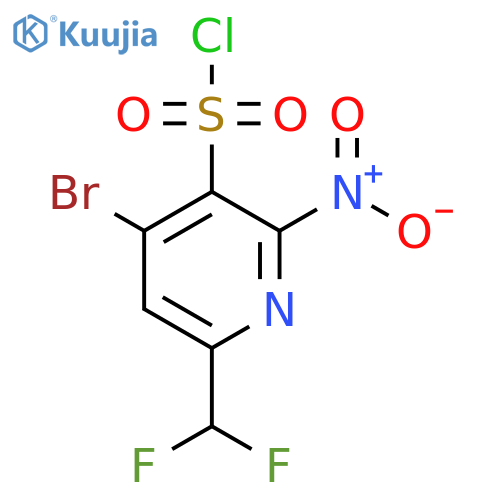

Cas no 1805947-12-9 (4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-sulfonyl chloride)

1805947-12-9 structure

商品名:4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-sulfonyl chloride

CAS番号:1805947-12-9

MF:C6H2BrClF2N2O4S

メガワット:351.509885311127

CID:4863300

4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-sulfonyl chloride

-

- インチ: 1S/C6H2BrClF2N2O4S/c7-2-1-3(5(9)10)11-6(12(13)14)4(2)17(8,15)16/h1,5H

- InChIKey: RFUXUUQCPNVNLA-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C(F)F)N=C(C=1S(=O)(=O)Cl)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 398

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 101

4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029057488-1g |

4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-sulfonyl chloride |

1805947-12-9 | 97% | 1g |

$1,445.30 | 2022-04-01 |

4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-sulfonyl chloride 関連文献

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

1805947-12-9 (4-Bromo-6-(difluoromethyl)-2-nitropyridine-3-sulfonyl chloride) 関連製品

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬